Methyl 5-Oxopyrrolidine-3-acetate
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Overview
Description
Methyl 5-Oxopyrrolidine-3-acetate is an organic compound with the molecular formula C(7)H({11})NO(_3). It is a derivative of pyrrolidine, featuring a methyl ester group and a ketone functional group. This compound is often used as a building block in organic synthesis due to its versatile reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-Oxopyrrolidine-3-acetate can be synthesized through various methods. One common approach involves the reaction of 3-pyrrolidinone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Oxopyrrolidine-3-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-Oxopyrrolidine-3-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-Oxopyrrolidine-3-acetate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways .
Comparison with Similar Compounds
- Methyl 4-Oxopyrrolidine-3-acetate
- Ethyl 5-Oxopyrrolidine-3-acetate
- Methyl 5-Oxopyrrolidine-2-acetate
Comparison: Methyl 5-Oxopyrrolidine-3-acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity profiles and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
methyl 2-(5-oxopyrrolidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)3-5-2-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRPSYVMIGBSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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